Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate
Overview
Description
Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate is a useful research compound. Its molecular formula is C9H10BrN3O2S and its molecular weight is 304.16. The purity is usually 95%.
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Biological Activity
Ethyl aminon-(3-bromopyridin-2-yl)methanethiocarbamate (CAS No. 1124383-00-1) is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews existing research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.
- Molecular Formula : C₉H₁₀BrN₃O₂S
- Molecular Weight : 304.16 g/mol
- CAS Number : 1124383-00-1
- Physical State : Solid, typically used in research settings.
Research indicates that this compound exhibits significant biological activity primarily through its role as an acetylcholinesterase (AChE) inhibitor . AChE is an essential enzyme in the nervous system that breaks down the neurotransmitter acetylcholine, and its inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.
Inhibition of Acetylcholinesterase
The compound has been evaluated for its AChE inhibitory activity using Ellman's assay. The results are summarized in Table 1:
Compound | IC50 (nM) | Remarks |
---|---|---|
This compound | 1.61 | Most potent among tested compounds |
Donepezil | 12.06 | Positive control |
This data suggests that this compound is a potent AChE inhibitor, outperforming donepezil, a well-known drug used in Alzheimer's treatment.
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown that at concentrations up to 50 µM, this compound does not significantly affect cell viability, indicating low neurotoxicity. This characteristic is crucial for potential therapeutic applications, as it suggests a favorable safety profile.
Antioxidant Activity
The compound also demonstrates moderate antioxidant properties. In tests measuring radical scavenging activity, it exhibited around 31.89% scavenging ability at a concentration of 50 µM (compared to Trolox as a control). This antioxidant capacity may contribute to its neuroprotective effects.
Anti-Aβ Aggregation Activity
Another notable biological activity of this compound is its ability to inhibit amyloid-beta (Aβ) aggregation, which is implicated in Alzheimer's disease pathology. The results from thioflavin T assays showed an inhibitory rate of 56.95% at a concentration of 25 µM, suggesting that this compound may help mitigate amyloid plaque formation.
Case Studies and Research Findings
Several studies have explored the broader implications of AChE inhibitors like this compound in neurodegenerative diseases:
- Study on AChE Inhibitors : A study published in MDPI highlighted the potential of various AChE inhibitors, including those similar to this compound, in enhancing cognitive function and reducing symptoms associated with Alzheimer’s disease .
- Neuroprotective Effects : Research has indicated that compounds with dual action—both AChE inhibition and antioxidant properties—are particularly promising for neuroprotection in aging populations .
- Mechanistic Insights : Molecular modeling studies suggest that the binding affinity of this compound to AChE may involve interactions with both the catalytic and peripheral sites of the enzyme .
Properties
IUPAC Name |
ethyl N-[(3-bromopyridin-2-yl)carbamothioyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2S/c1-2-15-9(14)13-8(16)12-7-6(10)4-3-5-11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEUKZNLWJFVON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(C=CC=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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